molecular formula C15H10F3N3 B12045322 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12045322
M. Wt: 289.25 g/mol
InChI Key: XNBUQIDROFFHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the fluorophenyl groups: This step involves the coupling of the pyrazole ring with 2,4-difluorophenyl and 4-fluorophenyl groups. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of reaction conditions: This includes the use of high-purity reagents, controlled temperatures, and pressures to maximize yield and purity.

    Scalability: The process would be scaled up from laboratory conditions to industrial-scale reactors, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine: Similar structure but with different substitution patterns.

    1-(2,4-Difluorophenyl)-4-(3-fluorophenyl)-1H-pyrazol-5-amine: Another isomer with a different position of the fluorine atom.

Uniqueness

1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability and binding affinity in various applications.

Properties

Molecular Formula

C15H10F3N3

Molecular Weight

289.25 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-4-(4-fluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H10F3N3/c16-10-3-1-9(2-4-10)12-8-20-21(15(12)19)14-6-5-11(17)7-13(14)18/h1-8H,19H2

InChI Key

XNBUQIDROFFHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.